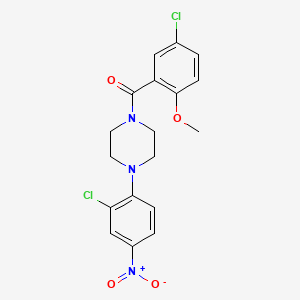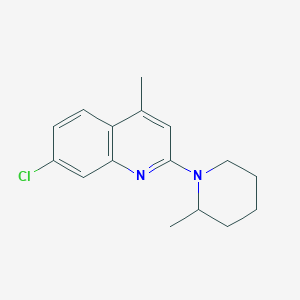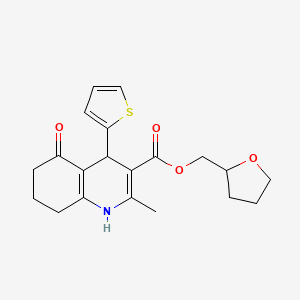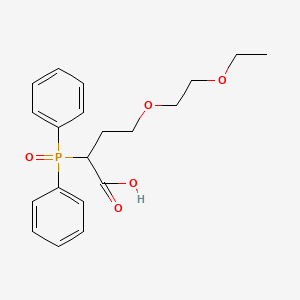
3,5,7-trimethyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-trimethyl-1-adamantanecarboxamide, also known as TMA, is a synthetic compound that has been used in scientific research for its potential applications in various fields. Its unique chemical structure and properties make it an interesting compound to study, and it has shown promising results in a number of different areas.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide is not fully understood, but it is thought to interact with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3,5,7-trimethyl-1-adamantanecarboxamide may be able to exert its effects on inflammation and neuroprotection.
Biochemical and Physiological Effects:
3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuronal survival. These effects are thought to be mediated by the interaction of 3,5,7-trimethyl-1-adamantanecarboxamide with various receptors in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5,7-trimethyl-1-adamantanecarboxamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different potential applications, making it a versatile compound for research. However, one limitation of 3,5,7-trimethyl-1-adamantanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Future Directions
There are a number of different future directions for research on 3,5,7-trimethyl-1-adamantanecarboxamide. One area of interest is in the development of new materials using 3,5,7-trimethyl-1-adamantanecarboxamide as a building block. Another area of interest is in the potential use of 3,5,7-trimethyl-1-adamantanecarboxamide as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide and its effects on the body.
Synthesis Methods
3,5,7-trimethyl-1-adamantanecarboxamide can be synthesized using a number of different methods, but one of the most common is through the reaction of 1-adamantylamine with acetyl chloride in the presence of a base catalyst. This reaction produces 3,5,7-trimethyl-1-adamantanecarboxamide as a white crystalline solid, which can then be purified using various techniques.
Scientific Research Applications
3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential applications in a number of different fields, including medicine, materials science, and catalysis. In medicine, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. In materials science, 3,5,7-trimethyl-1-adamantanecarboxamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to be an effective catalyst for a number of different reactions.
properties
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWEJPAMBATIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5,7-Trimethyl-1-adamantanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)
